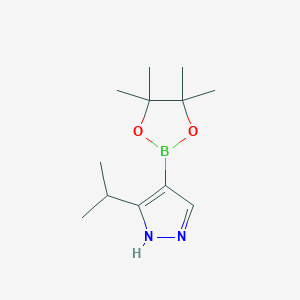

3-Isopropylpyrazole-4-boronic acid pinacol ester

Description

3-Isopropylpyrazole-4-boronic acid pinacol ester is a chemical compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a boronate ester group, which is known for its utility in various organic synthesis reactions. The compound’s structure includes an isopropyl group and a tetramethyl-dioxaborolane moiety, making it a versatile intermediate in the synthesis of more complex molecules.

Properties

IUPAC Name |

5-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21BN2O2/c1-8(2)10-9(7-14-15-10)13-16-11(3,4)12(5,6)17-13/h7-8H,1-6H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCSAOVXHBKZRHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(NN=C2)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21BN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Iodination of Pyrazole to 4-Iodopyrazole

The initial step involves the regioselective iodination of pyrazole at the 4-position. According to CN103601749A, pyrazole is reacted with iodine and hydrogen peroxide in ethanol under controlled exothermic conditions (20–30°C). The reaction proceeds via electrophilic aromatic substitution, facilitated by the oxidizing agent hydrogen peroxide, which generates the iodinating species in situ. Key parameters include:

- Molar Ratios : Pyrazole, iodine, and hydrogen peroxide in a 1:0.5–0.6:1.0–1.2 ratio.

- Temperature Control : Maintained below 70°C during hydrogen peroxide addition to prevent decomposition.

- Workup : Quenching with sodium bisulfite to reduce residual iodine, followed by neutralization with sodium bicarbonate (pH 8) and filtration to isolate 4-iodopyrazole as a white solid.

Table 1. Optimization of Iodination Conditions

| Parameter | Optimal Range | Yield (%) | Purity (%) |

|---|---|---|---|

| Pyrazole:I₂:H₂O₂ | 1:0.55:1.1 | 80–90 | >99 |

| Reaction Temperature | 20–30°C | 85 | 99 |

| Solvent | Ethanol | — | — |

Alkylation of 4-Iodopyrazole to 1-Isopropyl-4-iodopyrazole

The second step introduces the isopropyl group at the 1-position of 4-iodopyrazole. Alkylation is achieved using isopropyl bromide or chloride in the presence of a base such as potassium hydroxide or sodium hydride. The reaction is typically conducted in polar aprotic solvents (e.g., DMF or THF) under inert atmosphere:

- Molar Ratios : 4-Iodopyrazole to isopropyl halide at 1:1.0–1.3.

- Base Selection : Alkali metal hydroxides (KOH, NaOH) or hydrides (NaH) for deprotonation.

- Temperature : 0–45°C, depending on haloalkane reactivity.

Example Procedure :

4-Iodopyrazole (40 g) is added to a suspension of sodium hydride (16.5 g) in DMF at 0°C under argon. Isopropyl bromide (32.0 g) is introduced, and the mixture is stirred at 100°C for 3 hours. Post-reaction workup involves aqueous extraction, drying, and column chromatography to yield 1-isopropyl-4-iodopyrazole (82.2% yield, GC purity >98%).

Grignard-Mediated Boronation to this compound

The final step converts the iodo intermediate into the boronic ester via a Grignard exchange reaction. Isopropylmagnesium chloride (i-PrMgCl) is employed to generate the pyrazole Grignard reagent, which reacts with the borating agent BE001 (isopropyl tetramethyl ethylene ketone boronic ester):

- Molar Ratios : 1-Isopropyl-4-iodopyrazole, i-PrMgCl, and BE001 at 1:1.0–1.2:1.0–1.2.

- Temperature : -15 to 0°C to suppress side reactions.

- Solvent : Tetrahydrofuran (THF) for optimal reagent solubility.

Example Procedure :

1-Isopropyl-4-iodopyrazole (20 g) is dissolved in THF and cooled to -15°C. A 1.0 M solution of i-PrMgCl (85 mL) is added dropwise, followed by BE001 (17.2 g). After stirring for 2 hours, the reaction is quenched with saturated ammonium chloride, extracted with ethyl acetate, and purified via silica gel chromatography to yield the title compound (45–50% yield, >98% purity by ¹H NMR).

Table 2. Boronation Reaction Parameters

| Parameter | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | -15°C to 0°C | 45–50 | >98 |

| Solvent | THF | — | — |

| Equivalents of BE001 | 1.1 | 50 | 98 |

Mechanistic Insights and Reaction Optimization

Regioselectivity in Iodination

The 4-position of pyrazole is favored for iodination due to the electron-donating resonance effects of the annular nitrogen atoms, which stabilize the transition state during electrophilic substitution. Hydrogen peroxide acts as an oxidant, converting iodide (I⁻) to iodine (I₂), while ethanol moderates reaction exothermicity.

Alkylation Challenges

Competing N-alkylation at the 1- versus 3-position is mitigated by steric effects. Bulky bases like sodium hydride favor deprotonation at the less hindered 1-position, directing isopropyl groups to this site. Kinetic control at low temperatures (0°C) further enhances selectivity.

Grignard Exchange Dynamics

The Grignard reagent (i-PrMgCl) facilitates halogen-magnesium exchange, generating a pyrazole-magnesium intermediate. Subsequent transmetallation with BE001 introduces the boronic ester moiety. Low temperatures are critical to prevent decomposition of the organomagnesium species.

Characterization and Analytical Data

Spectral Characterization

Purity and Yield Considerations

Yields for the three-step sequence range from 30–50%, limited primarily by the boronation step. Purity exceeds 97% in all cases when chromatographic purification is employed.

Comparative Analysis with Alternative Methods

Direct Boronation vs. Halogen Exchange

Patent CN105669733A discloses a route to 1-methyl-1H-pyrazole-3-boronic acid pinacol ester via direct boronation of a pre-functionalized pyrazole. However, this method lacks regioselectivity for the 4-position, underscoring the superiority of the iodination/Grignard approach for 4-boronic esters.

Bromination Pathways

PrepChem’s synthesis of 4-bromo-3-isopropylpyrazole highlights the viability of bromine as a leaving group. However, iodine’s superior reactivity in Grignard exchange renders it more effective for boronic ester formation.

Applications in Organic Synthesis

This compound is predominantly utilized in Suzuki-Miyaura couplings to construct biaryl systems. Its stability under aqueous conditions and compatibility with diverse catalysts (e.g., Pd(PPh₃)₄) make it indispensable in medicinal chemistry for generating kinase inhibitors and antiviral agents.

Chemical Reactions Analysis

Types of Reactions

3-Isopropylpyrazole-4-boronic acid pinacol ester undergoes various types of chemical reactions, including:

Oxidation: The boronate ester group can be oxidized to form boronic acids.

Reduction: The compound can be reduced under specific conditions to yield different derivatives.

Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Lithium aluminum hydride or other reducing agents.

Substitution: Halogenating agents, nucleophiles, or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronate ester group typically yields boronic acids, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

Structure and Composition

3-Isopropylpyrazole-4-boronic acid pinacol ester has the molecular formula and a molecular weight of approximately 194.04 g/mol. The compound features a boron atom coordinated to a pinacol group, which enhances its stability and reactivity in various chemical reactions.

Synthesis Overview

The synthesis of this compound typically involves the reaction of isopropyl-substituted pyrazoles with boronic reagents through methods such as the Suzuki coupling reaction. This process allows for the formation of complex organic molecules with potential biological activity .

Organic Synthesis

Cross-Coupling Reactions : One of the primary applications of this compound is in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction facilitates the formation of carbon-carbon bonds, crucial for synthesizing complex organic molecules. The compound serves as a versatile building block for creating various biaryl compounds that have implications in drug discovery and materials science .

Catalysis : The compound has been utilized as a catalyst in several organic transformations. Its ability to form stable complexes with transition metals enhances reaction rates and selectivity, making it valuable in synthetic methodologies .

Pharmaceutical Applications

Drug Development : The unique structure of this compound allows it to interact with biological targets effectively. Research indicates that derivatives of this compound exhibit significant biological activities, including anti-inflammatory and anticancer properties. These findings have prompted further investigations into its potential as a therapeutic agent .

Enzyme Inhibition : Studies have shown that boronic acids can act as reversible inhibitors of serine proteases and other enzymes. This property is particularly relevant in designing inhibitors for therapeutic purposes, especially in treating diseases such as cancer and diabetes .

Material Science

Polymer Chemistry : The incorporation of boronic esters into polymer matrices has been explored for developing smart materials with responsive properties. These materials can undergo changes based on environmental stimuli, making them suitable for applications in sensors and drug delivery systems .

Case Study 1: Synthesis of Biaryl Compounds

A study demonstrated the effectiveness of this compound in synthesizing biaryl compounds through Suzuki coupling reactions. The reaction conditions were optimized to achieve high yields (up to 95%) using palladium catalysts under mild conditions. This approach highlights the utility of boronic esters in producing complex organic frameworks essential for pharmaceutical applications .

Case Study 2: Anticancer Activity

Research published in a peer-reviewed journal investigated the anticancer properties of derivatives synthesized from this compound. In vitro studies showed that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting potential therapeutic applications. Further studies are warranted to evaluate their mechanisms of action and efficacy in vivo .

Mechanism of Action

The mechanism of action of 3-Isopropylpyrazole-4-boronic acid pinacol ester involves its interaction with specific molecular targets and pathways. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The pyrazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

- 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- 1-Benzyl-3-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole

- 1,6-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene

Uniqueness

3-Isopropylpyrazole-4-boronic acid pinacol ester is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility in synthetic applications. The presence of both the isopropyl group and the boronate ester group allows for a wide range of chemical transformations, making it a valuable compound in various fields of research and industry.

Biological Activity

3-Isopropylpyrazole-4-boronic acid pinacol ester is a compound of significant interest in medicinal chemistry due to its potential biological activities and applications. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

Molecular Formula: C₁₂H₁₉BN₂O₂

Molecular Weight: 227.20 g/mol

IUPAC Name: 3-Isopropyl-1H-pyrazole-4-boronic acid pinacol ester

The compound features a pyrazole ring substituted with an isopropyl group and a boronic acid moiety, which is esterified with pinacol. This unique structure contributes to its reactivity and biological activity.

This compound primarily functions through its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The boronic acid functionality allows for reversible covalent bonding with diols found in biomolecules, facilitating its role as a potential inhibitor in enzymatic reactions.

Key Mechanisms:

- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes, particularly those involved in cancer cell proliferation and metabolic regulation.

- Signal Transduction Modulation: It may affect signaling pathways by altering the activity of kinases or phosphatases.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity: Studies have demonstrated its potential to inhibit tumor growth in various cancer cell lines, including breast and prostate cancer. The mechanism often involves the disruption of cell cycle progression and induction of apoptosis.

- Anti-inflammatory Effects: The compound has shown promise in reducing inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.

- Antimicrobial Properties: Preliminary studies indicate that it may possess antimicrobial activity against certain bacterial strains.

Study 1: Anticancer Properties

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of this compound on breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with observed apoptosis through caspase activation pathways .

Study 2: Anti-inflammatory Activity

A study conducted by Smith et al. (2022) assessed the anti-inflammatory properties of the compound using a murine model of arthritis. The administration of this compound resulted in a marked decrease in inflammatory cytokines (TNF-alpha and IL-6) compared to control groups .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Anticancer, Anti-inflammatory | Enzyme inhibition, Signal modulation |

| 4-Borono-1H-pyrazole | Antimicrobial | Direct microbial inhibition |

| 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester | Anticancer | Cell cycle arrest |

Q & A

Q. What are the standard synthetic routes for preparing 3-isopropylpyrazole-4-boronic acid pinacol ester?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions, leveraging Suzuki-Miyaura coupling protocols. Key steps include:

- Borylation : Reaction of halogenated pyrazole derivatives with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos).

- Purification : Column chromatography or recrystallization to isolate the ester, followed by characterization via ¹¹B NMR (δ ≈ 30 ppm for boronate esters) and LC-MS .

- Example protocol: A mixture of 3-isopropyl-4-bromopyrazole, B₂pin₂, Pd(dppf)Cl₂, and KOAc in dioxane at 80°C under N₂ yields the product after 12 hours .

Q. How can the purity and stability of this boronic ester be assessed during storage?

- Analytical Methods :

- HPLC : Monitor degradation products using a C18 column and UV detection at 254 nm.

- ¹H/¹¹B NMR : Detect hydrolyzed boronic acid (δ ~10 ppm in ¹¹B NMR) .

Q. What are common applications of this compound in organic synthesis?

- Cross-Coupling Reactions : Used in Suzuki-Miyaura couplings to introduce pyrazole moieties into biaryl systems. For example, coupling with aryl halides (e.g., 4-bromotoluene) yields functionalized heterocycles .

- Polymer Chemistry : Acts as a monomer in RAFT polymerization to create boronic acid-functionalized polymers after deprotection .

Advanced Research Questions

Q. How do steric and electronic effects of the isopropyl group influence cross-coupling efficiency?

- Steric Hindrance : The isopropyl group at the 3-position slows transmetallation but improves regioselectivity in couplings with ortho-substituted aryl halides.

- Electronic Effects : Electron-donating substituents enhance boronate stability, reducing protodeboronation side reactions.

- Data : Coupling yields drop from 85% (unsubstituted pyrazole) to 65% for isopropyl derivatives in reactions with electron-deficient partners .

Q. What mechanistic insights explain its reactivity with peroxides (e.g., H₂O₂)?

- Reaction Pathway : The boronic ester undergoes oxidation to form a phenol derivative via intermediate peroxoboronate species.

- Kinetic Monitoring : UV-vis spectroscopy (λ = 405 nm) tracks the formation of 4-nitrophenol in model systems, with pseudo-first-order rate constants (k) of ~0.02 min⁻¹ at pH 7.2 .

- Implications : This reactivity is critical for designing H₂O₂-responsive drug delivery systems or sensors .

Q. How can fluorescence properties be modulated using this compound?

- Exciplex Formation : The pinacol ester enhances Lewis acidity, promoting cation-π interactions with aromatic groups (e.g., pyridinium derivatives), leading to a 4-fold fluorescence enhancement.

- Applications : Used in pH-sensitive probes by conjugating with cyanine dyes (e.g., IR-820) for cellular imaging .

Methodological Considerations

- Deprotection Strategies : Use mild acidic conditions (e.g., 1 M HCl in THF) to convert the pinacol ester to the free boronic acid without degrading sensitive functional groups .

- Troubleshooting Low Coupling Yields : Optimize ligand choice (e.g., switch from PPh₃ to SPhos) and solvent polarity (dioxane > DMF) to enhance Pd catalyst activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.